N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Molecular Composition and Functional Groups
The compound’s molecular formula is C₁₄H₁₄N₄O₂S , with a molecular weight of 302.35 g/mol . Its structure comprises three key components:
- 4-Ethoxybenzothiazole : A fused benzene-thiazole ring system with an ethoxy (-OCH₂CH₃) substituent at position 4.
- 1-Methylpyrazole : A five-membered pyrazole ring with a methyl (-CH₃) group at position 1.
- Carboxamide Linker : Connects the benzothiazole and pyrazole moieties via a -CONH- group.
The benzothiazole ring includes sulfur and nitrogen atoms, enabling potential interactions with biological targets, while the pyrazole ring contributes aromatic stability and reactivity.
Comparative Analysis with Analogous Compounds
This table highlights structural variations and their implications for pharmacological activity. The ethoxy group enhances solubility and membrane permeability, while the pyrazole’s methyl group introduces steric effects that influence target binding.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)16-14(21-11)17-13(19)9-7-8-15-18(9)2/h4-8H,3H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVSHYRHMLPJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with ethyl 4-ethoxybenzoate under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with an appropriate β-keto ester.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position, using reagents like halogens or nitro groups.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, leading to the formation of the corresponding carboxylic acid and amine
Scientific Research Applications
Biological Activities
Research indicates that N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Its mechanism of action is believed to involve the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis.
Table 1: Antibacterial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 10 | E. coli |
| This compound | 8 | 9 | S. aureus |
| This compound | 8 | 8 | B. subtilis |
| This compound | 8 | 7 | S. epidermidis |
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties, particularly against breast cancer cell lines. The structure of benzothiazole derivatives has been associated with antimitotic activity.
Case Study: Anticancer Screening
In a study evaluating the anticancer effects of various benzothiazole derivatives, this compound was tested against MCF7 (human breast adenocarcinoma) cells using the Sulforhodamine B assay. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with bacterial cell membranes, leading to increased permeability and eventual cell lysis. It also inhibits key enzymes involved in bacterial cell wall synthesis. In anti-inflammatory applications, it inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be compared with other benzothiazole and pyrazole derivatives:
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiazole ring with a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 302.35 g/mol. The presence of the ethoxy group enhances its solubility and biological activity.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The reaction between 4-ethoxybenzo[d]thiazole-2-amine and 1-methyl-1H-pyrazole-5-carboxylic acid.
- Coupling Agents : Utilization of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) along with catalysts like 4-dimethylaminopyridine (DMAP).
- Solvent : The reaction is conducted in an organic solvent, commonly dichloromethane (DCM), under controlled conditions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10.5 | Induction of intrinsic apoptosis |
| A549 (Lung) | 12.3 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 8.9 | Disruption of cell cycle progression |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains, outperforming some conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.030 |
This compound appears to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : The compound modulates various signaling pathways associated with cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : It reduces ROS levels, contributing to its protective effects against oxidative stress.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Study on Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that this compound significantly inhibited the growth of HeLa cells by inducing apoptosis through caspase activation .
- Antimicrobial Efficacy : Another study highlighted its effectiveness against resistant strains of bacteria, making it a potential candidate for developing new antimicrobial agents .
- Pharmacokinetic Studies : Research has also focused on understanding the pharmacokinetics and bioavailability of this compound, which are crucial for its development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide and related analogs?
- Methodological Answer : The compound is typically synthesized via cyclocondensation and coupling reactions. For instance, pyrazole cores are formed by reacting ethyl acetoacetate derivatives with hydrazines or phenylhydrazines under reflux conditions . The benzo[d]thiazole moiety is introduced through nucleophilic substitution or coupling reactions, often using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) . Final carboxamide linkages are achieved via amide coupling agents (e.g., EDC/HOBt) or chloroacetamide intermediates .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : and NMR verify substituent positions and confirm regioselectivity in heterocyclic systems (e.g., distinguishing pyrazole C-4 vs. C-5 substitution) .
- IR : Carboxamide C=O stretches (~1650–1700 cm) and thiazole ring vibrations (~1500 cm) are key .
- Elemental Analysis : Used to validate purity and stoichiometry, with deviations >0.4% indicating impurities .
Q. What solvents and catalysts are optimal for synthesizing its thiazole-containing analogs?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions on thiazole rings. Catalysts like KCO or triethylamine are critical for deprotonation in coupling reactions . For cyclization steps, ethanol or acetic acid under reflux is preferred .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across analogs with minor structural variations?
- Methodological Answer : Contradictions often arise from substituent effects on bioavailability or target binding. For example:
- Electron-withdrawing groups (e.g., -Br, -CF) on aryl rings may enhance receptor affinity but reduce solubility, leading to false negatives in cell-based assays .
- Steric hindrance : Methyl vs. ethoxy groups on the benzo[d]thiazole ring can alter binding pocket interactions, necessitating molecular docking validation .
- Standardization : Use consistent assay conditions (e.g., ATP levels in kinase assays) to minimize variability .
Q. What strategies optimize reaction yields for large-scale synthesis while maintaining regioselectivity?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in exothermic steps (e.g., diazotization) .
- Catalyst Screening : Transition metals (e.g., Pd/C for coupling) or enzyme-based catalysts improve selectivity for chiral centers .
- Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 12h to 30min) .
Q. How does molecular docking inform the design of bioisosteric replacements for the pyrazole-thiazole scaffold?
- Methodological Answer : Docking studies identify critical binding interactions (e.g., hydrophobic contacts with CB1 receptor residues) . For example:
- Replacing the pyrazole 5-aryl group with alkynylthiophene improves CB1 antagonism by filling a hydrophobic crevice .
- Substituent polarity adjustments (e.g., -OCH to -CF) can enhance binding affinity by 10–100x, as shown in CDK7 inhibitor studies .
Q. What are the limitations of in vitro assays in predicting the in vivo efficacy of this compound?
- Methodological Answer :
- Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) assess susceptibility to cytochrome P450 oxidation, which may overestimate in vivo clearance .
- Plasma Protein Binding : Compounds with >95% binding (measured via equilibrium dialysis) often show reduced free drug availability .
- Cell Membrane Permeability : Caco-2 monolayer assays predict intestinal absorption but fail to account for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
